1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and imidazo[1,2-b]pyridazinyl groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazo[1,2-b]pyridazinyl group: This step often involves the use of transition metal-catalyzed coupling reactions, such as Suzuki or Heck coupling, to attach the imidazo[1,2-b]pyridazinyl moiety to the furan ring.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution reaction to link the piperidine ring to the furan-imidazo[1,2-b]pyridazinyl core.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The imidazo[1,2-b]pyridazinyl group can be reduced to form dihydroimidazo derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine exerts its effects involves its interaction with specific molecular targets. The furan and imidazo[1,2-b]pyridazinyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures such as:
Imidazo[1,2-a]pyridines: Known for their use in pharmaceuticals due to their biological activity.
Furan derivatives: Widely used in organic synthesis and materials science.
Piperidine derivatives: Commonly found in many natural products and pharmaceuticals.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H22N4O3/c1-13-11-16(14(2)26-13)19(24)22-8-5-15(6-9-22)12-25-18-4-3-17-20-7-10-23(17)21-18/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
InChI Key |
SESBENCNPKWEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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